3-Aminothiophene-2-carbaldehyde

Vue d'ensemble

Description

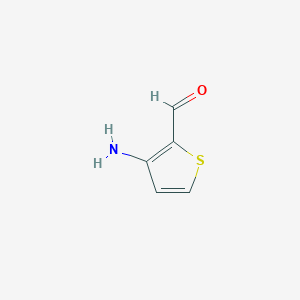

3-Aminothiophene-2-carbaldehyde is a heterocyclic compound with the molecular formula C5H5NOS. It features a thiophene ring, which is a five-membered ring containing one sulfur atom. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminothiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method includes the Paal–Knorr reaction, where 1,4-dicarbonyl compounds are condensed with phosphorus pentasulfide .

Industrial Production Methods: Industrial production of this compound typically involves the oxidation of 3-aminothiophene using hydrogen peroxide and sodium hydroxide in methanol . This method is favored for its efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Aminothiophene-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the thiophene ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and sodium hydroxide in methanol.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Electrophilic reagents such as halogens and nitrating agents.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated thiophene derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Properties

3-Aminothiophene-2-carbaldehyde has shown notable antibacterial activity against several pathogenic bacteria. Studies indicate it is particularly effective against Gram-positive strains such as Staphylococcus aureus and Bacillus subtilis. The inhibition zones measured in various studies demonstrate its efficacy compared to standard antibiotics like Ampicillin.

| Bacterial Strain | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|

| S. aureus | 20 | 83.3 |

| B. subtilis | 19 | 82.6 |

| E. coli | 15 | 60.0 |

| P. aeruginosa | 18 | 70.0 |

This compound's derivatives with methoxy substitutions exhibited enhanced antibacterial activity, making it a candidate for developing new antimicrobial agents to combat resistant strains .

Antioxidant Activity

Research utilizing the ABTS assay has demonstrated that derivatives of this compound exhibit significant antioxidant properties, with one derivative showing a 62% inhibition rate of free radicals compared to ascorbic acid's 88.44%. This antioxidant capacity is attributed to the electron-donating ability of the amino group, enhancing its ability to neutralize reactive oxygen species.

Antitumor and Antifungal Activity

Preliminary studies have suggested that derivatives of this compound may possess antitumor and antifungal properties. Certain analogs have been evaluated for their ability to inhibit tumor cell proliferation in vitro, indicating potential applications in cancer therapy .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for synthesizing more complex thiophene derivatives. It can participate in various reactions including:

- Oxidation : Converting to carboxylic acids using hydrogen peroxide.

- Reduction : Yielding alcohol derivatives through reactions with reducing agents like lithium aluminum hydride.

- Substitution Reactions : Involving electrophilic reagents due to the electron-rich nature of the thiophene ring.

Material Science

This compound is also explored in material science, particularly in the development of organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties make it suitable for applications in optoelectronic devices.

Antioxidant Efficacy

A study highlighted the potential of thiophene-based compounds as effective antioxidants in biological systems, emphasizing their application in food preservation and health supplements.

Antimicrobial Applications

Another case study focused on developing new antimicrobial agents from these compounds for treating infections caused by resistant bacterial strains, demonstrating their relevance in modern pharmacotherapy.

Mécanisme D'action

The mechanism of action of 3-Aminothiophene-2-carbaldehyde involves its interaction with various molecular targets. In medicinal chemistry, it is known to inhibit specific enzymes and receptors, leading to its therapeutic effects. For example, it can act as a voltage-gated sodium channel blocker, which is crucial in its role as a dental anesthetic .

Comparaison Avec Des Composés Similaires

2-Aminothiophene: Shares a similar thiophene ring structure but differs in the position of the amino group.

3-Aminothiophene-2-carboxylic acid: Similar structure with a carboxylic acid group instead of an aldehyde group.

Uniqueness: 3-Aminothiophene-2-carbaldehyde is unique due to its aldehyde functional group, which allows for a broader range of chemical reactions and applications compared to its analogs. Its ability to undergo various substitutions and its role in synthesizing complex molecules make it a valuable compound in both research and industrial applications .

Activité Biologique

3-Aminothiophene-2-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, including medicinal chemistry, microbiology, and pharmacology.

Synthesis

This compound can be synthesized through several methods, including the Gewald reaction and Knoevenagel condensation. The compound's structure features an amino group and an aldehyde functionality, which contribute to its biological activity.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. A study utilizing the ABTS method demonstrated that derivatives of this compound showed significant inhibition of free radicals. Specifically, one derivative exhibited a 62% inhibition rate compared to ascorbic acid's 88.44% .

| Compound | % Inhibition (ABTS Assay) |

|---|---|

| This compound | 62.0% |

| Ascorbic Acid | 88.44% |

This antioxidant activity is attributed to the electron-donating ability of the amino group, which enhances the compound's capacity to neutralize reactive oxygen species (ROS) .

Antibacterial Activity

This compound has demonstrated significant antibacterial properties against various pathogenic bacteria. In studies, it was found to be particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The antibacterial activity was assessed using inhibition zone diameters compared to Ampicillin as a standard.

| Bacterial Strain | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|

| S. aureus | 20 | 83.3 |

| B. subtilis | 19 | 82.6 |

| E. coli | 15 | 60.0 |

| P. aeruginosa | 18 | 70.0 |

The results indicate that the compound's derivatives with methoxy substitutions exhibited enhanced activity against these strains .

Antifungal and Antitumor Properties

In addition to its antioxidant and antibacterial activities, preliminary studies suggest that compounds related to this compound may possess antifungal and antitumor properties. For instance, certain derivatives have shown promise in inhibiting tumor cell proliferation in vitro .

Case Studies

- Antioxidant Efficacy : A study conducted on various derivatives of thiophene-based compounds highlighted their potential as effective antioxidants in biological systems, with specific emphasis on their application in food preservation and health supplements.

- Antimicrobial Applications : Another case study focused on the use of these compounds in developing new antimicrobial agents for treating infections caused by resistant bacterial strains, showcasing their relevance in modern pharmacotherapy.

Q & A

Q. Basic: What are the common synthetic routes for 3-Aminothiophene-2-carbaldehyde, and how do their methodologies differ?

Answer:

The synthesis of this compound typically involves functionalizing thiophene derivatives. Two prominent methods include:

- Vilsmeier-Haack Reaction : Thiophene derivatives react with dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to introduce the aldehyde group. This method is scalable but requires strict anhydrous conditions and precise stoichiometry .

- Hydrazine-Mediated Pathway : Methyl 3-aminothiophene-2-carboxylate (a precursor) undergoes reflux with hydrazine monohydrate in ethanol for 24 hours, followed by condensation with aldehydes to form carbohydrazide derivatives. Yields range from 47% to 67%, depending on substituents .

Key Methodological Considerations :

- Purification often involves column chromatography (e.g., CH₂Cl₂/MeOH gradients) or reverse-phase HPLC .

- Monitoring reaction progress via TLC (e.g., hexane:ethyl acetate 1:1) is critical to avoid over-reaction .

Q. Basic: What spectroscopic and crystallographic techniques are used to characterize this compound derivatives?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming regioselectivity. For example, the aldehyde proton in this compound derivatives appears at δ 9.8–10.2 ppm, while aromatic protons range from δ 6.5–8.0 ppm .

- IR Spectroscopy : Stretching vibrations for C=O (1650–1750 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) confirm functional group integrity .

- X-Ray Crystallography : Resolves molecular geometry and hydrogen-bonding patterns. For instance, methyl-3-aminothiophene-2-carboxylate exhibits a planar thiophene ring with intermolecular N–H···O interactions .

Q. Advanced: How can researchers optimize low yields in condensation reactions involving this compound?

Answer:

Low yields (e.g., 47% in compound 3 synthesis ) often stem from:

- Competitive Side Reactions : The aldehyde group may undergo unintended oxidation or dimerization. Using inert atmospheres (N₂/Ar) and catalytic acids (e.g., HCl) minimizes side reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the aldehyde, while ethanol balances reactivity and solubility .

- Temperature Control : Reflux conditions (70–80°C) improve kinetics without degrading sensitive intermediates .

Validation Strategy :

- Conduct kinetic studies (e.g., varying time/temperature) and characterize byproducts via LC-MS.

Q. Advanced: What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. For example, the aldehyde carbon in this compound shows high electrophilicity (LUMO ≈ -1.8 eV), favoring nucleophilic attacks .

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict regioselectivity in reactions with amines or thiols .

Case Study :

DFT analysis of methyl-3-aminothiophene-2-carboxylate revealed strong electron-withdrawing effects from the ester group, directing substitutions to the 5-position of the thiophene ring .

Q. Advanced: How can researchers design this compound derivatives for antimicrobial activity?

Answer:

- Structural Modifications :

- Mechanistic Studies :

Example :

Derivatives with -CF₃ substituents showed 4-fold higher activity against E. coli compared to unmodified analogs .

Q. Advanced: How to resolve contradictions in reported melting points of this compound derivatives?

Answer:

Discrepancies (e.g., 213–216°C vs. 223–226°C ) may arise from:

- Polymorphism : Recrystallize compounds from different solvents (e.g., methanol vs. acetonitrile) and analyze via DSC.

- Purity : Use HPLC (≥98% purity threshold) and elemental analysis to confirm consistency .

Best Practice :

Report solvent systems and heating rates (e.g., 2°C/min) in melting point determinations.

Q. Table 1: Comparison of Synthetic Methods for this compound Derivatives

| Method | Conditions | Yield (%) | Key Advantage | Limitation | Reference |

|---|---|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃, 0–5°C | 60–75 | Scalable, high regioselectivity | Requires anhydrous conditions | |

| Hydrazine Condensation | Ethanol, reflux, 24 h | 47–67 | Mild conditions, versatile | Long reaction time | |

| One-Pot Synthesis | CH₂Cl₂, NaBH₄, room temp | 55–70 | Fast, minimal purification | Limited to specific aldehydes |

Propriétés

IUPAC Name |

3-aminothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c6-4-1-2-8-5(4)3-7/h1-3H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNKHKHXIIAGRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355991 | |

| Record name | 3-aminothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56489-01-1 | |

| Record name | 3-Amino-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56489-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-aminothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.